4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy-substituted benzene derivative reacts with the pyrazole intermediate.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carbaldehyde depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an inhibitor of a particular enzyme involved in a disease pathway.
Chemical Reactivity: The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives with different properties.
Comparison with Similar Compounds
4-(3-Hydroxyphenyl)-1-methyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
4-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness: 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-7-11(12(8-15)13-14)9-4-3-5-10(6-9)16-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUWVABECZAWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.